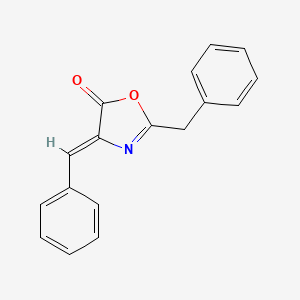

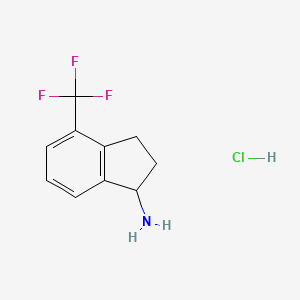

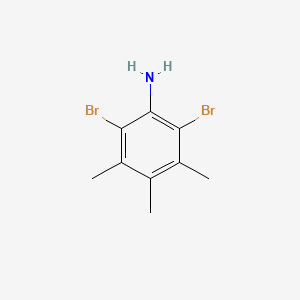

![molecular formula C7H12BrN3S B3150393 5,6,7,8-四氢-4H-噻唑并[4,5-d]-氮杂环-2-胺氢溴酸盐 CAS No. 688020-78-2](/img/structure/B3150393.png)

5,6,7,8-四氢-4H-噻唑并[4,5-d]-氮杂环-2-胺氢溴酸盐

描述

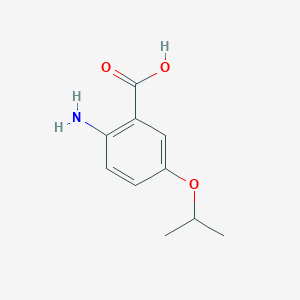

5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepin-2-ylamine hydrobromide is a research chemical . Its molecular formula is C7H12ClN3S and it has a molecular weight of 205.71 g/mol . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is prepared by reacting 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a metal cyanide to obtain 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which is then hydrolyzed .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3S.ClH/c8-7-10-5-1-3-9-4-2-6(5)11-7;/h9H,1-4H2,(H2,8,10);1H . This indicates that the compound contains a thiazolo[4,5-d]azepin ring system, which is tetrahydrogenated.科学研究应用

行为药理学

选择性 5-羟色胺 (HT)1B 拮抗剂 (R)-N-[5-甲基-8-(4-甲基哌嗪-1-基)-1,2,3,4-四氢-2-萘基]-4-吗啉苯甲酰胺 (AR-A000002) 作为 5-HT1B 拮抗剂,表现出抗焦虑和抗抑郁的潜力。在几种动物模型中显示出抗焦虑活性,并且在各种范例中显示出抗抑郁效果,表明 5-HT1B 拮抗剂在治疗焦虑和情感障碍方面具有实用性 (Hudzik 等,2003)。

高能量密度材料

含高氮量的氮杂环能材料已成为能量材料研究的焦点。在推进剂、混合炸药和气体发生器中的应用表明,氮杂环能化合物具有提高燃烧速率、降低敏感性、改善爆轰性能和增加气体含量的潜力,指出了在能材料中的广泛应用前景 (Yongjin & Shuhong, 2019)。

药物中的杂环化合物

七元杂环氮杂环及其衍生物具有重要的药理和治疗意义。该综述探讨了合成、反应和生物学特性方面的五十年文献,强调了由于其潜在的研究范围而需要在生物学应用中进一步探索 (Kaur 等,2021)。

噻唑衍生物在药物发现中的应用

基于氮杂环烷的化合物(包括具有噻唑部分的化合物)已显示出多种药理特性,导致 FDA 批准了 20 多种基于氮杂环烷的药物来治疗各种疾病。本综述重点介绍了氮杂环烷类化合物在抗癌、抗结核、抗阿尔茨海默病和抗菌剂等方面的治疗应用,突出了它们的结构多样性和在新的治疗剂发现中的潜力 (Zha 等,2019)。

安全和危害

作用机制

Target of Action

The primary target of 5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target for this compound.

Mode of Action

This compound is a selective dopamine D2 receptor agonist . It works by selectively stimulating the postsynaptic membrane’s dopamine D2 receptors in the striatum . This selective stimulation leads to the inhibition of dopamine release in the undamaged areas of the dopamine nerve endings and reduces dopaminergic neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of dopaminergic neurotransmission . By selectively stimulating dopamine D2 receptors, it can influence various physiological processes regulated by dopamine, potentially producing anti-Parkinsonian effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body (such as pH, temperature, and presence of other molecules) and external factors like storage conditions. For instance, it is recommended to store this compound at room temperature, preferably in a cool and dark place .

属性

IUPAC Name |

5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepin-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S.BrH/c8-7-10-5-1-3-9-4-2-6(5)11-7;/h9H,1-4H2,(H2,8,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMPFLCYHPAILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1N=C(S2)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。